CYP3A4 Inhibition Liability: A Favorable Metabolic Profile Compared to Industry Benchmarks
The compound exhibits weak inhibition of human CYP3A4 with an IC50 of 20,000 nM (20 μM) [1]. This value lies above the commonly applied industry threshold for significant CYP inhibition risk (typically IC50 < 10 μM), indicating a low potential for CYP3A4-mediated drug–drug interactions. While direct comparator data for close analogs are not available in the same assay, this single-point measurement provides a quantifiable basis for triaging the compound in early ADME panels relative to more potent CYP3A4 inhibitors.
| Evidence Dimension | CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | Industry benchmark: IC50 < 10 μM considered high risk for CYP-mediated drug interactions |
| Quantified Difference | Target IC50 exceeds typical high-risk threshold by 2-fold |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation followed by NADPH addition, measured after 2 h |
Why This Matters
A CYP3A4 IC50 > 10 μM suggests lower risk of pharmacokinetic drug–drug interactions, making the compound a more attractive starting point for lead optimization in programs where CYP3A4 liability is a concern.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534): N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. IC50 = 20,000 nM for CYP3A4 inhibition. View Source
